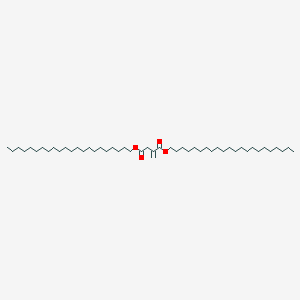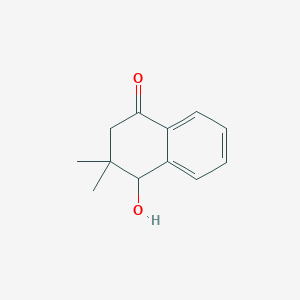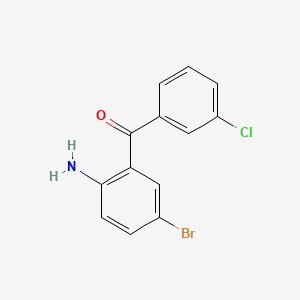
N'-cyclohexyl-N'-methylbutane-1,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-cyclohexyl-N'-methylbutane-1,4-diamine is an organic compound that belongs to the class of diamines It is characterized by the presence of a cyclohexyl group and a methyl group attached to the nitrogen atoms of a 1,4-butanediamine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N'-cyclohexyl-N'-methylbutane-1,4-diamine typically involves the reaction of cyclohexylamine with 1,4-dibromobutane in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the amine group attacks the carbon atom bonded to the bromine, resulting in the formation of the desired diamine compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
N'-cyclohexyl-N'-methylbutane-1,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Secondary amines.
Substitution: Various substituted diamines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N'-cyclohexyl-N'-methylbutane-1,4-diamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of polymers and resins, where it acts as a curing agent or cross-linking agent.
Mecanismo De Acción
The mechanism of action of N'-cyclohexyl-N'-methylbutane-1,4-diamine involves its interaction with molecular targets such as enzymes or receptors. The cyclohexyl and methyl groups provide steric hindrance, which can influence the binding affinity and specificity of the compound. The diamine backbone allows for the formation of hydrogen bonds and other non-covalent interactions, which are crucial for its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
N1-cyclohexyl-N1-phenyl-1,4-butanediamine: Similar structure but with a phenyl group instead of a methyl group.
N1-cyclohexyl-N1-ethyl-1,4-butanediamine: Similar structure but with an ethyl group instead of a methyl group.
N1-cyclohexyl-N1-propyl-1,4-butanediamine: Similar structure but with a propyl group instead of a methyl group.
Uniqueness
N'-cyclohexyl-N'-methylbutane-1,4-diamine is unique due to the presence of the methyl group, which provides distinct steric and electronic properties compared to its analogs. This can result in different reactivity and selectivity in chemical reactions, as well as varying biological activities.
Propiedades
Fórmula molecular |
C11H24N2 |
|---|---|
Peso molecular |
184.32 g/mol |
Nombre IUPAC |
N'-cyclohexyl-N'-methylbutane-1,4-diamine |
InChI |
InChI=1S/C11H24N2/c1-13(10-6-5-9-12)11-7-3-2-4-8-11/h11H,2-10,12H2,1H3 |
Clave InChI |
LRXOKPBAYQVONA-UHFFFAOYSA-N |
SMILES canónico |
CN(CCCCN)C1CCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-(Piperazin-1-yl)-2-(pyridin-3-yl)thiazolo[5,4-d]pyrimidin-5-amine](/img/structure/B8740314.png)











